molecular formula C12H16O7 B7775169 Tri-O-acetyl-D-glucal CAS No. 3685-88-9

Tri-O-acetyl-D-glucal

Cat. No.: B7775169
CAS No.: 3685-88-9
M. Wt: 272.25 g/mol
InChI Key: LLPWGHLVUPBSLP-UTUOFQBUSA-N
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Description

Tri-O-acetyl-D-glucal, also known as 1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose, is an important carbohydrate derivative. It is a glycal, which is an unsaturated sugar derivative characterized by the presence of a double bond between the first and second carbon atoms. This compound is widely used in organic synthesis, particularly in the preparation of various glycosides and oligosaccharides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-O-acetyl-D-glucal can be synthesized through several methods. One common approach involves the acetylation of D-glucal. The process typically includes the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at positions 3, 4, and 6 .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tri-O-acetyl-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Tri-O-acetyl-D-glucal exerts its effects is primarily through its reactivity as a glycal. The double bond in the glycal structure allows for various chemical transformations, enabling the synthesis of diverse glycosides and oligosaccharides. These compounds can interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-O-acetyl-D-glucal is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of acetyl groups at positions 3, 4, and 6 allows for targeted transformations, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Sigma-Aldrich MSDS]
Record name Tri-O-acetyl-D-glucal
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CAS No.

3685-88-9, 2873-29-2
Record name 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate
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Record name Tri-O-acetyl-D-glucal
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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